N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid
Description
N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is an organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS.C2H2O4/c1-14-2-4-15(5-3-14)19-13-7-16-6-8-17-9-11-18-12-10-17;3-1(4)2(5)6/h2-5,16H,6-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSYWCDXMCRMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps:
Thioether Formation: The initial step involves the reaction of 4-methylthiophenol with 2-chloroethylamine to form 2-[(4-methylphenyl)thio]ethylamine.
Morpholine Introduction: The next step is the reaction of 2-[(4-methylphenyl)thio]ethylamine with 2-chloroethylmorpholine to introduce the morpholine moiety, yielding {2-[(4-methylphenyl)thio]ethyl}[2-(4-morpholinyl)ethyl]amine.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amine or morpholine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Modified amine or morpholine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of thioether and morpholine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique combination of aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The thioether and morpholine groups can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenyl)thio]ethanol: This compound shares the thioether and aromatic structure but lacks the morpholine moiety.
4-methylthiophenol: This compound contains the aromatic thioether structure but lacks the ethyl and morpholine groups.
Uniqueness
N-[2-(4-methylphenyl)sulfanylethyl]-2-morpholin-4-ylethanamine;oxalic acid is unique due to the combination of thioether, aromatic, and morpholine functionalities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
